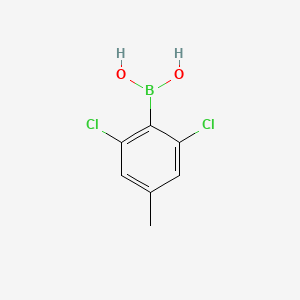

2,6-Dichloro-4-methylphenylboronic acid

描述

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being (2,6-dichloro-4-methylphenyl)boronic acid. Alternative nomenclature systems provide additional designations including B-(2,6-dichloro-4-methylphenyl)boronic acid and boronic acid, B-(2,6-dichloro-4-methylphenyl)-. The compound is uniquely identified by its Chemical Abstracts Service registry number 1451391-51-7, which serves as the primary identifier in chemical databases and commercial listings.

The molecular formula C₇H₇BCl₂O₂ accurately represents the atomic composition of this organoboron compound. This formula indicates the presence of seven carbon atoms forming the aromatic framework and methyl substituent, seven hydrogen atoms distributed among the aromatic protons and methyl group, one boron atom constituting the boronic acid functionality, two chlorine atoms serving as electron-withdrawing substituents, and two oxygen atoms completing the boronic acid moiety. The molecular weight of 204.85 grams per mole reflects the substantial contribution of the two chlorine atoms to the overall molecular mass.

The compound's registration in major chemical databases including PubChem (CID 57497248) and its assignment of specific identifiers such as the MDL number MFCD11044927 facilitates its identification and cross-referencing across various chemical information systems. These standardized identifiers ensure consistent communication about this compound within the scientific community and enable efficient database searches and chemical inventory management.

Molecular Structure and Bonding Configuration

The molecular architecture of 2,6-Dichloro-4-methylphenylboronic acid centers around a benzene ring bearing three distinct substituents positioned in a specific geometric arrangement. The boronic acid functional group (-B(OH)₂) occupies the primary position (carbon-1) of the aromatic ring, while two chlorine atoms are strategically placed at the ortho positions (carbon-2 and carbon-6) relative to the boron center. The methyl group resides at the para position (carbon-4) with respect to the boronic acid moiety, creating a symmetrical substitution pattern that significantly influences the compound's electronic properties.

The Simplified Molecular Input Line Entry System representation "CC1=CC(Cl)=C(B(O)O)C(Cl)=C1" provides a linear notation that captures the connectivity pattern of atoms within the molecule. This notation clearly indicates the methyl carbon attached to the aromatic ring at position 4, the two chlorine atoms at positions 2 and 6, and the boronic acid group with its characteristic B(O)O functionality at position 1. The International Chemical Identifier string "InChI=1S/C7H7BCl2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3" provides additional structural detail including hydrogen atom connectivity and formal charge distribution.

The boron center in this compound adopts a trigonal planar geometry typical of boronic acids, with the boron atom forming three bonds: one carbon-boron bond connecting to the aromatic ring and two boron-oxygen bonds to the hydroxyl groups. The electron-withdrawing effect of the two chlorine substituents creates a significant electronic influence on the aromatic system, affecting both the electron density distribution and the chemical reactivity of the boronic acid functionality. The ortho positioning of these chlorine atoms relative to the boron center enhances this electronic effect while also providing steric hindrance that can influence molecular interactions and reaction pathways.

| Structural Feature | Description | Position |

|---|---|---|

| Boronic Acid Group | -B(OH)₂ | Carbon-1 |

| Chlorine Substituents | -Cl | Carbon-2, Carbon-6 |

| Methyl Group | -CH₃ | Carbon-4 |

| Ring System | Benzene | Central framework |

The three-dimensional molecular conformation is influenced by the balance between electronic effects and steric interactions among the substituents. The two hydroxyl groups of the boronic acid moiety can engage in intramolecular and intermolecular hydrogen bonding interactions, which play crucial roles in determining the compound's physical properties and solid-state organization. The presence of the electron-withdrawing chlorine atoms enhances the acidity of the boronic acid hydroxyl groups, potentially affecting the strength and directionality of these hydrogen bonding interactions.

Spectroscopic Characterization (¹H/¹³C/¹¹B Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary information about its molecular structure and bonding characteristics. While comprehensive spectroscopic data for this specific compound is limited in the available literature, the spectroscopic behavior can be understood through comparison with related boronic acid compounds and consideration of the electronic effects imposed by the substitution pattern.

Proton nuclear magnetic resonance spectroscopy of this compound would be expected to display characteristic resonances reflecting the unique chemical environment of each set of equivalent protons. The aromatic protons would appear in the typical aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine substituents and the electron-donating character of the methyl group. The methyl group protons would resonate as a singlet in the aliphatic region, while the boronic acid hydroxyl protons would appear as a broad signal that may be exchangeable with deuterium oxide. The coupling patterns and chemical shift values would provide detailed information about the electronic environment and substitution pattern of the aromatic ring.

Carbon-13 nuclear magnetic resonance spectroscopy would reveal distinct resonances for each carbon environment within the molecule. The aromatic carbon atoms would display chemical shifts characteristic of their electronic environment, with carbons bearing chlorine substituents showing different chemical shifts compared to unsubstituted positions. The carbon directly attached to boron would exhibit a characteristic upfield shift due to the electron-deficient nature of the boron center. The methyl carbon would appear in the typical aliphatic region with chemical shift values reflecting its attachment to the aromatic system.

| Spectroscopic Technique | Expected Characteristics | Information Provided |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons (6.5-8.0 ppm), Methyl protons (2.0-2.5 ppm) | Substitution pattern, Electronic environment |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons (120-160 ppm), Methyl carbon (20-25 ppm) | Carbon framework, Electronic effects |

| ¹¹B Nuclear Magnetic Resonance | Broad signal (20-35 ppm) | Boron environment, Coordination state |

| Infrared Spectroscopy | B-O stretch (1300-1400 cm⁻¹), O-H stretch (3200-3600 cm⁻¹) | Functional group identification |

Boron-11 nuclear magnetic resonance spectroscopy provides specific information about the boron center's chemical environment and coordination state. For boronic acids, the boron resonance typically appears as a broad signal due to quadrupolar relaxation effects, with chemical shift values influenced by the electronic nature of the substituents and potential coordination interactions. The electron-withdrawing chlorine substituents would be expected to cause a downfield shift in the boron resonance compared to unsubstituted phenylboronic acids.

Infrared spectroscopy would reveal characteristic absorption bands corresponding to the functional groups present in the molecule. The boronic acid functionality would display distinctive B-O stretching vibrations and broad O-H stretching absorptions, while the aromatic C-H stretching and bending modes would provide information about the substituted benzene ring. The C-Cl stretching vibrations would appear as characteristic absorptions that confirm the presence and positioning of the chlorine substituents.

Crystallographic Data and Conformational Analysis

The crystal structure determination would reveal the exact bond lengths, bond angles, and torsional angles that define the molecular geometry in the solid state. For boronic acids, the B-O bond lengths typically range around 1.37 Å, while the B-C bond connecting to the aromatic ring measures approximately 1.57 Å, as established in crystallographic studies of phenylboronic acid. The aromatic C-C bond lengths would be expected to show the characteristic values of substituted benzene rings, with potential slight variations due to electronic effects from the substituents.

The conformational analysis would examine the relative orientations of the substituents and the overall molecular shape. The boronic acid hydroxyl groups can adopt different conformational arrangements, with their orientations influenced by intramolecular interactions and crystal packing forces. The positioning of the chlorine atoms at the ortho positions relative to the boron center creates a specific steric environment that may influence the preferred conformation of the boronic acid moiety.

| Structural Parameter | Expected Range | Significance |

|---|---|---|

| B-O Bond Length | 1.35-1.40 Å | Boronic acid functionality |

| B-C Bond Length | 1.55-1.58 Å | Aryl-boron connection |

| C-C Bond Length (aromatic) | 1.38-1.42 Å | Aromatic ring integrity |

| C-Cl Bond Length | 1.74-1.78 Å | Chlorine substitution |

The intermolecular interactions within the crystal lattice would be dominated by hydrogen bonding patterns involving the boronic acid hydroxyl groups. These hydrogen bonding networks are characteristic features of boronic acid crystal structures and play crucial roles in determining the overall crystal packing arrangement. The presence of chlorine atoms introduces additional possibilities for halogen bonding interactions and influences the electron density distribution that affects hydrogen bonding strength and directionality.

The crystal symmetry and space group determination would provide information about the molecular packing efficiency and the presence of any crystallographic symmetry elements. Many phenylboronic acids crystallize in orthorhombic or monoclinic crystal systems, with specific space groups determined by the balance of intermolecular forces and molecular shape considerations. The unit cell parameters would reflect the size and shape of the repeating structural unit within the crystal lattice.

Structure

2D Structure

属性

IUPAC Name |

(2,6-dichloro-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIJWHBCKYZTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Cl)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501263850 | |

| Record name | B-(2,6-Dichloro-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-51-7 | |

| Record name | B-(2,6-Dichloro-4-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2,6-Dichloro-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dichloro-4-methylphenylboronic acid typically involves the borylation of 2,6-dichloro-4-methylphenyl halides. One common method is the Miyaura borylation, which involves the reaction of 2,6-dichloro-4-methylphenyl halides with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents is often employed to reduce costs and environmental impact .

化学反应分析

Types of Reactions: 2,6-Dichloro-4-methylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenols using reagents such as hydrogen peroxide or sodium perborate.

Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Nucleophiles: Amines, thiols.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation reactions.

Substituted Phenylboronic Acids: Formed from nucleophilic substitution reactions.

科学研究应用

Applications in Chemistry

Suzuki-Miyaura Coupling Reactions

- Overview : This compound is extensively used as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal for synthesizing biaryl compounds. These biaryl compounds serve as crucial intermediates in the production of pharmaceuticals and agrochemicals.

- Reaction Mechanism : The reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst, facilitating the formation of carbon-carbon bonds.

Table 1: Summary of Chemical Applications

| Application Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Synthesis of biaryl compounds |

| Nucleophilic Substitution | Formation of substituted phenylboronic acids |

| Oxidation Reactions | Production of phenols from boronic acids |

Biological Applications

Biological Activity

- Enzyme Inhibition : 2,6-Dichloro-4-methylphenylboronic acid has been investigated for its ability to inhibit enzymes such as lactate dehydrogenase. This property is significant for developing therapeutic agents targeting metabolic pathways.

- Antiviral Research : Recent studies have highlighted its potential in synthesizing inhibitors against viruses like SARS-CoV-2. Modifications to the compound have resulted in enhanced inhibitory activity against viral proteases .

Case Study: Antiviral Activity

- A study demonstrated that derivatives of this compound exhibited improved IC50 values when tested against the main protease of SARS-CoV-2, indicating its potential as a therapeutic agent in antiviral drug development .

Industrial Applications

Material Science

- Advanced Materials Production : The compound is utilized in creating advanced materials such as polymers and electronic components. Its boron content contributes to unique properties that enhance material performance.

Pharmaceutical Development

- Drug Formulation : In pharmaceutical research, this compound serves as a building block for synthesizing various bioactive molecules, contributing to drug discovery efforts aimed at treating diverse diseases.

作用机制

The mechanism of action of 2,6-Dichloro-4-methylphenylboronic acid primarily involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond . The chlorine atoms on the benzene ring can also participate in nucleophilic substitution reactions, allowing the compound to be modified for specific applications .

相似化合物的比较

Comparison with Structurally Similar Compounds

The reactivity and applications of arylboronic acids are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison of 2,6-dichloro-4-methylphenylboronic acid with key structural analogs:

Structural and Molecular Properties

Key Observations:

- Electron-Withdrawing vs. Donating Groups: Chlorine (Cl) and fluorine (F) substituents are electron-withdrawing, increasing the boronic acid's acidity and reactivity in cross-couplings. In contrast, methyl (CH₃) and methoxy (OCH₃) groups are electron-donating, reducing electrophilicity but improving solubility .

- Steric Effects: The 2,6-dichloro-4-methyl substitution creates significant steric hindrance, slowing reaction rates compared to less hindered analogs like 2,6-dimethylphenylboronic acid .

- Solubility: Methoxy-containing derivatives (e.g., 4-Methoxy-2,6-dimethylphenylboronic acid) exhibit better solubility in polar solvents due to the OCH₃ group’s polarity, whereas chloro-substituted analogs may require co-solvents .

Reactivity in Suzuki-Miyaura Couplings

- This compound: Demonstrates moderate reactivity due to steric hindrance from the 2,6-Cl and 4-CH₃ groups. However, the electron-withdrawing Cl substituents stabilize the boronate intermediate, enabling efficient coupling with electron-rich aryl halides .

- 4-Methoxy-2,6-dimethylphenylboronic Acid: The methoxy group enhances solubility but reduces electrophilicity, requiring activated coupling partners (e.g., aryl iodides) for effective reactions .

- 2,6-Difluoro-4-methoxyphenylboronic Acid: Fluorine’s strong electron-withdrawing nature increases reactivity, making this compound suitable for coupling with deactivated aryl halides .

Stability and Handling

- Chlorinated Derivatives: this compound is more stable under ambient conditions compared to brominated or iodinated analogs but may require protection from moisture to prevent boronic acid dehydration .

生物活性

2,6-Dichloro-4-methylphenylboronic acid is a member of the boronic acid family, known for its diverse applications in medicinal chemistry and organic synthesis. This compound has garnered attention due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 195.89 g/mol. The compound features a phenyl ring substituted with two chlorine atoms at the 2 and 6 positions and a methyl group at the 4 position, alongside a boronic acid functional group. This unique structure contributes to its reactivity and biological interactions.

1. Anticancer Activity

Research has indicated that boronic acids can exhibit cytotoxic effects against various cancer cell lines. A study involving boronic compounds showed that certain derivatives significantly reduced cell viability in prostate cancer cells while maintaining a higher viability in healthy cells. For instance, compounds B5 and B7 reduced the viability of PC-3 prostate cancer cells to 33% and 44% at a concentration of 5 µM, respectively, while healthy L929 fibroblast cells remained viable at rates of 71% and 95% under similar conditions .

Table 1: Cytotoxic Effects of Boronic Compounds on Cancer Cells

| Compound | Concentration (µM) | PC-3 Cell Viability (%) | L929 Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

2. Antimicrobial Properties

Boronic acids, including derivatives like this compound, have demonstrated antimicrobial activity against various pathogens. In studies evaluating the inhibition zones against bacteria such as Staphylococcus aureus and fungi like Candida albicans, significant growth inhibition was observed, with inhibition zones ranging from 7 to 13 mm depending on the specific compound tested .

Table 2: Antimicrobial Activity of Boronic Compounds

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Candida albicans | 12 |

3. Enzyme Inhibition

Boronic acids are known for their ability to act as enzyme inhibitors. The presence of the boronic acid group allows these compounds to form reversible covalent bonds with serine or cysteine residues in active sites of enzymes, which is particularly relevant for proteases and kinases involved in cancer progression .

Case Studies

Case Study: Anticancer Activity Evaluation

In an experimental setup, researchers synthesized various boronic acid derivatives and evaluated their anticancer properties using human prostate cancer cell lines (PC-3) and mouse fibroblast cells (L929). The study utilized concentrations ranging from to µM to assess cytotoxicity. The results indicated that while the cancer cells were significantly affected, healthy cells showed resilience to lower concentrations .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of boronic acids against a range of microorganisms. The results highlighted that specific derivatives exhibited notable inhibition against Staphylococcus aureus, with further investigations suggesting potential applications in treating bacterial infections resistant to conventional antibiotics .

常见问题

Q. What are the common synthetic routes for preparing 2,6-Dichloro-4-methylphenylboronic acid, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling or directed ortho-metalation followed by boronation. Key steps include:

- Starting materials : Use halogenated precursors (e.g., 2,6-dichloro-4-methylbromobenzene) for Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ .

- Reaction conditions : Optimize temperature (80–100°C), solvent (dioxane or THF), and base (KOAc or K₂CO₃) to minimize protodeboronation.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate) improves purity. Yield is influenced by moisture control and catalyst loading (1–5 mol%) .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, moisture-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis .

- Handling : Use gloves and eye protection in a fume hood. Avoid inhalation; if exposed, move to fresh air and seek medical attention. Spills should be neutralized with sodium bicarbonate and collected in chemical waste containers .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons (δ 7.2–7.8 ppm, doublets due to substituents) and methyl group (δ 2.4–2.6 ppm, singlet).

- ¹¹B NMR : A sharp peak near δ 30 ppm confirms boronic acid formation.

- IR : B-O stretching (~1340 cm⁻¹) and O-H bending (~3200 cm⁻¹) indicate boronic acid functionality.

- LC-MS : Molecular ion [M+H]⁺ at m/z 219.5 (calculated) verifies molecular weight .

Advanced Research Questions

Q. How can competing side reactions during Suzuki-Miyaura coupling involving this compound be minimized?

- Methodological Answer :

- Catalyst selection : Use Pd(OAc)₂ with SPhos or XPhos ligands to suppress homocoupling and protodeboronation.

- Solvent/base optimization : Employ degassed toluene/water mixtures with K₃PO₄ as a mild base to stabilize the boronate intermediate.

- Additives : Include phase-transfer catalysts (e.g., TBAB) to enhance solubility. Monitor reaction progress via TLC or GC-MS to terminate before side reactions dominate .

Q. What strategies are employed to resolve contradictions in reported catalytic activities when using this compound in cross-coupling reactions?

- Methodological Answer :

- Controlled variable testing : Systematically vary catalyst (Pd vs. Ni), ligand (bulky vs. electron-rich), and solvent polarity.

- Kinetic studies : Use in situ NMR or calorimetry to compare activation energies.

- Statistical analysis : Apply Design of Experiments (DoE) to identify interactions between variables (e.g., temperature vs. ligand loading). Cross-reference data with computational models (DFT) to predict reactivity .

Q. What computational methods are used to predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity/electrophilicity.

- Molecular docking : Simulate interactions with catalytic sites (e.g., Pd centers) to predict regioselectivity.

- Machine learning : Train models on existing reaction databases to forecast optimal conditions for new substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。